molecular formula C16H15BrClN5O2 B4428573 N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine

N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine

Cat. No. B4428573
M. Wt: 424.7 g/mol
InChI Key: GFLLUSSEIJHHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine, also known as BCT-100, is a novel small molecule that has been developed for potential use in cancer therapy. It is a tetrazole-based compound that has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine is not fully understood yet. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound also inhibits the activation of NF-κB, a transcription factor that is involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on normal cells. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. This compound has been shown to be stable in plasma and has a long half-life, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine has several advantages for lab experiments, including its high potency and broad spectrum of activity against various cancer cell lines. It also has good pharmacokinetic properties and low toxicity, which makes it suitable for in vivo studies. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several potential future directions for the research and development of N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to optimize its pharmacokinetic properties and develop more effective formulations for clinical use. Additionally, this compound could be tested in combination with other anticancer agents to determine its potential for synergistic effects. Overall, this compound shows great promise as a potential cancer therapy and warrants further investigation.

Scientific Research Applications

N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine has been primarily studied for its potential use in cancer therapy. It has been shown to have potent antitumor activity in vitro and in vivo, with a broad spectrum of activity against various cancer cell lines. This compound has also been shown to be effective against drug-resistant cancer cells, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN5O2/c1-24-14-7-10(8-19-16-20-22-23-21-16)6-12(17)15(14)25-9-11-4-2-3-5-13(11)18/h2-7H,8-9H2,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLLUSSEIJHHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=NNN=N2)Br)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine
Reactant of Route 2
Reactant of Route 2
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine
Reactant of Route 3
Reactant of Route 3
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine
Reactant of Route 5
Reactant of Route 5
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine
Reactant of Route 6
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.